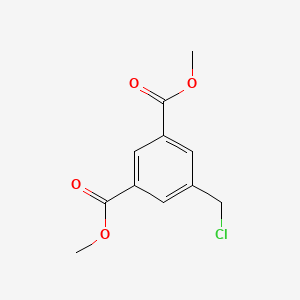

Dimethyl 5-(chloromethyl)isophthalate

Description

Properties

IUPAC Name |

dimethyl 5-(chloromethyl)benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c1-15-10(13)8-3-7(6-12)4-9(5-8)11(14)16-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYKJOHNIKKVAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CCl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dimethyl 5 Chloromethyl Isophthalate

Precursor Selection and Strategic Design in Synthesis

The successful synthesis of dimethyl 5-(chloromethyl)isophthalate hinges on the careful selection of starting materials and a well-defined strategic approach to introduce the chloromethyl group. The two most common precursors are 5-methylisophthalic acid and dimethyl 5-(hydroxymethyl)isophthalate, each dictating a different synthetic route.

Starting Materials and Their Derivatization Pathways

The choice of starting material fundamentally shapes the synthetic strategy. The two primary precursors and their derivatization pathways are outlined below:

From 5-Methylisophthalic Acid: This is a common and economically viable starting point. researchgate.netgoogle.com The synthesis from this precursor involves a two-step process:

Esterification: The dicarboxylic acid is first converted to its corresponding dimethyl ester, dimethyl 5-methylisophthalate. This is typically achieved through a Fischer esterification reaction with methanol (B129727) in the presence of an acid catalyst.

Chlorination: The methyl group of dimethyl 5-methylisophthalate is then selectively chlorinated to yield the final product.

From Dimethyl 5-(hydroxymethyl)isophthalate: This precursor already possesses the desired ester functionalities. The synthesis from this starting material is a more direct, one-step process involving the chlorination of the hydroxymethyl group. rsc.org

The selection between these two pathways often depends on the availability and cost of the starting materials, as well as the desired scale and purity of the final product.

| Starting Material | Key Transformation(s) | Intermediate |

| 5-Methylisophthalic Acid | Esterification, then Chlorination | Dimethyl 5-methylisophthalate |

| Dimethyl 5-(hydroxymethyl)isophthalate | Chlorination | None |

Strategic Chlorination Approaches

The introduction of the chlorine atom onto the methyl or hydroxymethyl group is a critical step that requires careful control to ensure high yield and selectivity.

For the chlorination of the methyl group of dimethyl 5-methylisophthalate, free-radical halogenation is the most common approach. libretexts.orgwikipedia.org This method typically utilizes reagents that can generate chlorine radicals under specific conditions, such as initiation by UV light or heat. A common and effective reagent for this transformation is N-chlorosuccinimide (NCS) . researchgate.netresearchgate.net NCS is often preferred as it can provide a low concentration of chlorine radicals, which helps to minimize side reactions. Other chlorinating agents like sulfuryl chloride (SO2Cl2) can also be used, but may lead to less selective reactions. escholarship.org

For the chlorination of the hydroxymethyl group of dimethyl 5-(hydroxymethyl)isophthalate, standard methods for converting alcohols to alkyl chlorides are employed. This can involve reagents such as thionyl chloride (SOCl2) or a combination of a phosphine (B1218219) and a chlorine source like carbon tetrachloride.

Reaction Pathways and Mechanistic Considerations

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and minimizing the formation of impurities.

Esterification Reaction Mechanisms

The esterification of 5-methylisophthalic acid with methanol to form dimethyl 5-methylisophthalate typically proceeds via the Fischer esterification mechanism. masterorganicchemistry.commit.edu This is an acid-catalyzed nucleophilic acyl substitution reaction. The mechanism involves the following key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates one of the carbonyl oxygens of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, and the carbonyl double bond is reformed.

Deprotonation: The protonated carbonyl of the ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

This process is repeated for the second carboxylic acid group to yield the diester. The reaction is an equilibrium process, and to drive it towards the product side, an excess of methanol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

Chlorination Reaction Mechanisms

The mechanism of chlorination depends on the chosen precursor.

Free-Radical Chlorination of Dimethyl 5-methylisophthalate: When using reagents like NCS, the reaction proceeds through a free-radical chain mechanism . libretexts.orgwikipedia.org This mechanism consists of three main stages:

Initiation: The reaction is initiated by the homolytic cleavage of the N-Cl bond in NCS, typically induced by UV light or a radical initiator, to generate a succinimidyl radical and a chlorine radical.

Propagation: This is a two-step cycle.

A chlorine radical abstracts a hydrogen atom from the methyl group of dimethyl 5-methylisophthalate, forming a benzylic radical and a molecule of hydrogen chloride. The benzylic radical is stabilized by resonance with the aromatic ring.

The benzylic radical then reacts with another molecule of NCS (or Cl2 if present) to form the desired product, this compound, and a new succinimidyl radical, which continues the chain.

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two chlorine radicals, a chlorine radical and a benzylic radical, or two benzylic radicals.

Chlorination of Dimethyl 5-(hydroxymethyl)isophthalate: The conversion of the hydroxymethyl group to a chloromethyl group typically follows a nucleophilic substitution mechanism. For instance, when using thionyl chloride, the reaction proceeds as follows:

The hydroxyl group attacks the sulfur atom of thionyl chloride, displacing a chloride ion.

The resulting intermediate loses a proton and then undergoes an internal nucleophilic attack by the chloride ion, with the concurrent departure of sulfur dioxide and a chloride ion, to form the final product.

Side Reactions and Impurity Formation

Several side reactions can occur during the synthesis of this compound, leading to the formation of impurities.

In Esterification:

Incomplete reaction: If the reaction is not driven to completion, the final product may contain unreacted 5-methylisophthalic acid or the monoester, methyl 5-methylisophthalate.

Ether formation: Although less common under Fischer esterification conditions, the dehydration of methanol to form dimethyl ether can occur at high temperatures with strong acid catalysts. google.com

In Free-Radical Chlorination:

Polychlorination: The primary impurity in the free-radical chlorination of dimethyl 5-methylisophthalate is the formation of dichlorinated and trichlorinated products, such as dimethyl 5-(dichloromethyl)isophthalate and dimethyl 5-(trichloromethyl)isophthalate. libretexts.org This occurs when the initially formed product undergoes further radical chlorination. Using a controlled amount of the chlorinating agent and optimizing reaction conditions can minimize this.

Isomeric impurities: While the benzylic hydrogens are the most reactive, chlorination at other positions on the aromatic ring is a possibility, though generally less favored.

Dimerization: The coupling of two benzylic radicals during the termination step can lead to the formation of a dimeric impurity.

| Reaction Step | Potential Side Reaction/Impurity | Reason |

| Esterification | Incomplete esterification (monoester) | Equilibrium not fully shifted to products |

| Esterification | Unreacted 5-methylisophthalic acid | Incomplete reaction |

| Chlorination | Dimethyl 5-(dichloromethyl)isophthalate | Over-chlorination of the methyl group |

| Chlorination | Dimethyl 5-(trichloromethyl)isophthalate | Extensive over-chlorination |

| Chlorination | Dimeric byproducts | Radical-radical coupling during termination |

Optimization Strategies for Synthetic Yield and Purity

Catalysis in this compound Synthesis

The chloromethylation of aromatic compounds is an acid-catalyzed reaction. The choice of catalyst is critical in activating the chloromethylating agent, typically a combination of formaldehyde (B43269) (or its equivalents like paraformaldehyde) and hydrogen chloride, and in influencing the selectivity of the reaction.

Lewis Acid Catalysis:

Lewis acids are the most common catalysts for chloromethylation reactions. For the synthesis of this compound, catalysts such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄) are frequently employed. google.comresearchgate.net These catalysts function by coordinating with the formaldehyde, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the aromatic ring of dimethyl isophthalate (B1238265).

The activity of the Lewis acid catalyst can significantly impact the reaction rate and the formation of byproducts. For instance, highly active catalysts like AlCl₃ can sometimes lead to the formation of diarylmethane byproducts due to subsequent Friedel-Crafts alkylation of the starting material or product. google.com Therefore, a balance must be struck between catalytic activity and selectivity.

| Catalyst | Typical Loading (mol%) | Relative Activity | Potential Byproducts | Reference |

| Zinc Chloride (ZnCl₂) | 5 - 20 | Moderate | Diarylmethanes | researchgate.net |

| Aluminum Chloride (AlCl₃) | 5 - 15 | High | Diarylmethanes, Polymers | google.com |

| Tin(IV) Chloride (SnCl₄) | 5 - 15 | Moderate to High | Diarylmethanes | google.com |

| Ferric Chloride (FeCl₃) | 5 - 15 | Moderate | Diarylmethanes | google.com |

Protic Acid Catalysis:

Strong protic acids like sulfuric acid (H₂SO₄) and chlorosulfonic acid can also catalyze the chloromethylation reaction. researchgate.net These acids protonate formaldehyde, generating a highly reactive hydroxymethyl cation which then acts as the electrophile. However, the use of strong acids can lead to sulfonation of the aromatic ring as a competing side reaction, which would complicate the purification process.

Heterogeneous and Phase Transfer Catalysis:

To simplify catalyst removal and recycling, heterogeneous catalysts and phase transfer catalysts (PTCs) present attractive alternatives. Zeolites and acidic resins can be employed as solid acid catalysts. Phase transfer catalysts, such as quaternary ammonium (B1175870) salts or polyethylene (B3416737) glycols (PEGs), can be particularly useful when dealing with multiphase reaction systems, enhancing the transfer of reactants between phases and thereby increasing the reaction rate and yield. researchgate.netresearchgate.net The use of a PTC like PEG-800 in conjunction with ZnCl₂ and acids has been shown to give good to excellent yields in the chloromethylation of other aromatic hydrocarbons. researchgate.net

Solvent Effects and Reaction Conditions

The choice of solvent and the control of reaction parameters such as temperature and reactant stoichiometry are crucial for optimizing the synthesis of this compound.

Solvent Selection:

The solvent plays a multifaceted role in the chloromethylation reaction. It must be inert to the reaction conditions and capable of dissolving the reactants. Common solvents for chloromethylation include chlorinated hydrocarbons such as dichloromethane (B109758) and 1,2-dichloroethane. google.com These solvents are generally inert and provide good solubility for the aromatic substrate and the chloromethylating reagents. Acetic acid has also been used as a solvent or co-solvent, and in some cases, an excess of the aromatic substrate itself can serve as the solvent. researchgate.net The polarity of the solvent can influence the stability of the carbocationic intermediate, thereby affecting the reaction rate.

| Solvent | Dielectric Constant (approx.) | Boiling Point (°C) | Key Considerations | Reference |

| Dichloromethane | 9.1 | 40 | Good solubility, volatile | google.com |

| 1,2-Dichloroethane | 10.4 | 84 | Higher boiling point, potential for side reactions at elevated temperatures | google.com |

| Acetic Acid | 6.2 | 118 | Can act as a co-catalyst, potential for side reactions | researchgate.net |

| Carbon Disulfide | 2.6 | 46 | Low polarity, toxic and flammable |

Reaction Temperature and Time:

The reaction temperature is a critical parameter that needs to be carefully controlled. Higher temperatures generally lead to faster reaction rates but can also promote the formation of byproducts such as diarylmethanes and polymeric materials. google.com For the chloromethylation of deactivated aromatic esters, moderate temperatures are typically preferred to maintain a good balance between reaction rate and selectivity. The optimal reaction time is determined by monitoring the consumption of the starting material, often by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), to avoid prolonged reaction times that could lead to increased byproduct formation.

Stoichiometry of Reactants:

The molar ratio of the reactants, particularly the aromatic substrate, formaldehyde, and hydrogen chloride, must be optimized. An excess of the chloromethylating agents can lead to the formation of dichloromethylated byproducts. Conversely, an excess of the aromatic substrate can be used to minimize the formation of such byproducts and can also serve as the solvent.

Process Intensification and Scale-Up Methodologies

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale requires careful consideration of process intensification and scale-up strategies to ensure safety, efficiency, and consistency.

Process Intensification:

Process intensification aims to develop smaller, safer, and more energy-efficient processes. numberanalytics.com For the synthesis of this compound, several process intensification techniques could be beneficial:

Continuous Flow Reactors: Moving from traditional batch reactors to continuous flow reactors, such as microreactors or packed bed reactors, can offer significant advantages. numberanalytics.comacs.org These systems provide superior heat and mass transfer, allowing for better temperature control of the often exothermic chloromethylation reaction. This enhanced control can lead to higher yields, improved selectivity, and safer operation by minimizing the inventory of hazardous materials at any given time. acs.org

Reactive Distillation: If the reaction is equilibrium-limited, reactive distillation could be a viable option. This technique combines reaction and separation in a single unit, where the product is continuously removed from the reaction zone, driving the equilibrium towards the product side. numberanalytics.com

Scale-Up Considerations:

The scale-up of chloromethylation reactions presents several challenges that must be addressed:

Heat Management: Chloromethylation reactions are often exothermic. As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal more challenging. Inadequate heat removal can lead to a runaway reaction. Therefore, robust cooling systems and careful monitoring of the reaction temperature are essential during scale-up.

Mixing: Efficient mixing is crucial to ensure homogeneity and effective mass transfer between reactants, especially in heterogeneous systems. The mixing efficiency can decrease upon scaling up, potentially leading to localized "hot spots" and increased byproduct formation. The design of the agitator and the reactor geometry are critical factors to consider.

Safety: The chloromethylation process can involve the in-situ formation of the highly carcinogenic bis(chloromethyl) ether. researchgate.net Therefore, stringent safety protocols, including closed-system operations and effective off-gas treatment, are mandatory for industrial-scale production.

By systematically optimizing the catalytic system, reaction conditions, and implementing modern process intensification and scale-up strategies, the synthesis of this compound can be achieved with high yield, purity, and safety, meeting the demands of industrial applications.

Reactivity Profiles and Functionalization Strategies of Dimethyl 5 Chloromethyl Isophthalate

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group is the most reactive site on Dimethyl 5-(chloromethyl)isophthalate for nucleophilic attack. As a benzylic halide, the carbon-chlorine bond is activated towards substitution reactions due to the ability of the adjacent benzene (B151609) ring to stabilize the transition state. This enhanced reactivity allows for the facile introduction of a variety of nucleophiles.

Heteroatom Nucleophile Chemistry (e.g., Oxygen, Nitrogen, Sulfur, Phosphorus)

A wide range of heteroatom nucleophiles can be employed to displace the chloride ion, leading to the formation of new carbon-heteroatom bonds.

Oxygen Nucleophiles: The reaction of this compound with oxygen nucleophiles, such as alcohols or phenols, typically proceeds via a Williamson ether synthesis-type reaction to form the corresponding ether derivatives. researchgate.netchemicalbook.comrsc.org This reaction is generally carried out in the presence of a base, which deprotonates the alcohol or phenol (B47542) to form the more nucleophilic alkoxide or phenoxide ion. The reaction of 5-(chloromethyl)furfural with various alcohols to produce 5-(alkoxymethyl)furfurals serves as a strong analogue for this transformation. mdpi.com In a typical procedure, the alcohol can be used as the solvent in the presence of a base like N,N-diisopropylethylamine (DIPEA) to afford the ether in high yield. mdpi.com

Nitrogen Nucleophiles: Nitrogen-based nucleophiles, such as amines and azides, readily react with the chloromethyl group. The reaction with primary or secondary amines provides the corresponding aminomethyl derivatives. For the synthesis of primary amines, the Gabriel synthesis is a classic method that can be adapted. organic-chemistry.orggoogle.comgoogle.com This involves the reaction with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis to release the primary amine. organic-chemistry.orggoogle.comgoogle.com Another important nitrogen nucleophile is the azide (B81097) ion (N₃⁻), typically introduced using sodium azide. This reaction produces the corresponding azidomethyl derivative, which is a versatile intermediate that can be further transformed, for example, into an amine via reduction.

Sulfur Nucleophiles: Thiolates, generated from thiols in the presence of a base, are excellent nucleophiles for substitution on the chloromethyl group, yielding thioethers. iaea.org A common method involves the reaction with potassium thioacetate (B1230152) to form the thioacetate ester, which can then be hydrolyzed to the corresponding thiol. This two-step procedure is often preferred to avoid the direct handling of volatile and odorous thiols.

Phosphorus Nucleophiles: Trivalent phosphorus compounds, such as triphenylphosphine, are effective nucleophiles that react with benzylic halides like this compound to form phosphonium (B103445) salts. masterorganicchemistry.comresearchgate.net This reaction, a key step in the preparation of Wittig reagents, typically proceeds by heating the reactants in a suitable solvent like toluene. The resulting (3,5-bis(methoxycarbonyl)benzyl)triphenylphosphonium chloride can then be used in Wittig reactions to form alkenes. organic-chemistry.orglibretexts.orgwikipedia.org The Michaelis-Arbuzov reaction provides another route to phosphorus-containing derivatives, where a trialkyl phosphite (B83602) reacts with the alkyl halide to form a phosphonate. iaea.orgchemicalbook.com

| Nucleophile Source | Product Type | General Reaction Name |

| Alcohols/Phenols | Ether | Williamson Ether Synthesis researchgate.netchemicalbook.comrsc.org |

| Potassium Phthalimide | Primary Amine | Gabriel Synthesis organic-chemistry.orggoogle.comgoogle.com |

| Sodium Azide | Azide | Nucleophilic Substitution |

| Potassium Thioacetate | Thioester | Nucleophilic Substitution |

| Triphenylphosphine | Phosphonium Salt | Menshutkin Reaction |

| Trialkyl Phosphite | Phosphonate | Michaelis-Arbuzov Reaction iaea.orgchemicalbook.com |

Carbon-Carbon Bond Formation via Nucleophilic Substitution

The formation of new carbon-carbon bonds at the benzylic position can be achieved using various carbon nucleophiles. A prominent example is the malonic ester synthesis, which allows for the introduction of a substituted acetic acid moiety. wikipedia.orgresearchgate.netlibretexts.org In this procedure, diethyl malonate is deprotonated with a base, such as sodium ethoxide, to form a stabilized enolate. This enolate then acts as a nucleophile, displacing the chloride from this compound. libretexts.org Subsequent hydrolysis and decarboxylation of the resulting product yield a derivative of 3-(3,5-dicarboxyphenyl)propanoic acid.

| Carbon Nucleophile Source | Product Type | General Reaction Name |

| Diethyl Malonate Enolate | Substituted Malonic Ester | Malonic Ester Synthesis wikipedia.orgresearchgate.netlibretexts.org |

Transformations of the Ester Functional Groups

The two dimethyl ester groups of this compound are susceptible to hydrolysis and transesterification reactions, providing pathways to other isophthalate (B1238265) derivatives.

Transesterification Reactions and Mechanism

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. nih.govsigmaaldrich.com In the case of this compound, reaction with a different alcohol (e.g., ethanol, propanol) in the presence of an acid or base catalyst will lead to the corresponding dialkyl 5-(chloromethyl)isophthalate. nih.gov The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, or the methanol (B129727) by-product is removed as it is formed. nih.govsigmaaldrich.com

The mechanism of acid-catalyzed transesterification involves the initial protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated, and the catalyst is regenerated, yielding the new ester. nih.gov

| Reactant Alcohol | Catalyst | Product |

| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Diethyl 5-(chloromethyl)isophthalate |

| Propanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) | Dipropyl 5-(chloromethyl)isophthalate |

| Ethylene (B1197577) Glycol | Metal Acetate (e.g., Zn(OAc)₂) | Poly(ethylene 5-(chloromethyl)isophthalate) |

Hydrolysis and Carboxylic Acid Derivatization

The ester groups can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis, also known as saponification, is typically faster and less reversible than acid-catalyzed hydrolysis. The reaction of this compound with a strong base, such as sodium hydroxide, in an aqueous or mixed aqueous-organic solvent system, will yield the disodium (B8443419) salt of 5-(chloromethyl)isophthalic acid. rsc.org Subsequent acidification with a strong acid will then produce the free dicarboxylic acid. rsc.org Studies on the hydrolysis of dimethyl phthalate (B1215562) show that the reaction follows second-order kinetics under alkaline conditions. rsc.org

The resulting 5-(chloromethyl)isophthalic acid is a trifunctional molecule that can be further derivatized. For example, the carboxylic acid groups can be converted to acid chlorides using reagents like thionyl chloride or oxalyl chloride. These highly reactive acid chlorides can then be reacted with a variety of nucleophiles, such as amines or alcohols, to form amides or esters, respectively. This provides a route to a wide range of functionalized isophthalate derivatives that are not directly accessible from the parent ester.

Reduction and Amidation Pathways

The functional groups of this compound offer distinct pathways for reduction and amidation, allowing for selective transformations.

Reduction: The reduction of this compound can target either the ester groups, the chloromethyl group, or all simultaneously, depending on the choice of reducing agent.

Reduction of Esters and Chloromethyl Group: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing both esters and alkyl halides. quora.commasterorganicchemistry.com Treatment of this compound with an excess of LiAlH₄ would be expected to reduce the two ester groups to primary alcohols and the chloromethyl group to a methyl group. The resulting product would be 5-methyl-1,3-benzenedimethanol. The reaction proceeds via nucleophilic acyl substitution for the esters and nucleophilic substitution for the benzylic chloride.

Chemoselective Reduction: Milder reducing agents offer the potential for selective reduction. Sodium borohydride (B1222165) (NaBH₄), for instance, is generally not reactive enough to reduce esters or simple alkyl halides under standard conditions but is effective for aldehydes and ketones. libretexts.orgquora.com Therefore, NaBH₄ would not be expected to react with this compound. To achieve selective reduction of the ester groups to alcohols while preserving the chloromethyl moiety, one would typically employ conditions like catalytic hydrogenation, though this can also affect the benzylic chloride. A more robust strategy involves the conversion of the chloromethyl group to a less reactive functional group (e.g., an azide or ether) before performing the ester reduction. Subsequent regeneration or further transformation of the protected group can then be carried out. The direct product of complete reduction of the ester groups is 5-(chloromethyl)-1,3-benzenedimethanol. Conversely, selective reduction of the chloromethyl group to a methyl group while leaving the esters intact is challenging due to the harsh conditions required, which would likely also reduce the esters.

Amidation: The ester functionalities of this compound can be converted to amides through reaction with primary or secondary amines. This reaction, known as aminolysis, typically requires heating or catalytic activation. The process involves the nucleophilic attack of the amine on the ester's carbonyl carbon, followed by the elimination of methanol. This pathway leads to the formation of N,N'-disubstituted-5-(chloromethyl)isophthalamides. The reactivity of the chloromethyl group with the amine nucleophile presents a competing reaction pathway, potentially leading to a mixture of products, including polymeric materials if a primary amine is used. To favor amidation, reaction conditions can be optimized, for example, by using a large excess of the amine at lower temperatures.

A related transformation is the conversion to 5-aminoisophthalate derivatives. For instance, dimethyl 5-nitroisophthalate can be reduced to dimethyl 5-aminoisophthalate, which is a key intermediate for various dyes and polymers. chemicalbook.comchemicalbook.comsigmaaldrich.com

Electrophilic Aromatic Substitution on the Phenyl Ring

The potential for electrophilic aromatic substitution (EAS) on the benzene ring of this compound is significantly influenced by the electronic properties of its three substituents.

The regiochemical outcome of an EAS reaction is determined by the cumulative directing effects of the groups already present on the aromatic ring.

Two Methoxycarbonyl (-COOCH₃) Groups: These are electron-withdrawing groups due to both induction and resonance. They strongly deactivate the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. As deactivating groups, they are meta-directors. trea.com

Chloromethyl (-CH₂Cl) Group: This group is weakly deactivating due to the inductive effect of the chlorine atom. However, like alkyl groups, it is considered an ortho, para-director. researchgate.net

When these effects are combined on the isophthalate ring, the directing influences are in opposition. The two ester groups at positions 1 and 3 direct incoming electrophiles to position 5. However, this position is already occupied by the chloromethyl group. Their secondary directing influence would be to the C2, C4, and C6 positions. The chloromethyl group at position 5 directs incoming electrophiles to the ortho positions (C4 and C6) and the para position (C2). Therefore, all three available positions (C2, C4, and C6) are activated by the ortho, para-directing chloromethyl group and deactivated by the meta-directing ester groups.

Electronic Control: The directing effects converge on the C2, C4, and C6 positions. The ortho, para-directing chloromethyl group makes these positions the most favorable sites for electrophilic attack.

Steric Control: The C2 position is sterically hindered by being situated between the two bulky ester groups. Therefore, electrophilic attack is most likely to occur at the less hindered C4 and C6 positions, which are equivalent. chemicalbook.com

Despite this, the strong deactivating nature of the two ester groups makes EAS reactions on this compound difficult to achieve. Harsh reaction conditions, such as those required for nitration (conc. H₂SO₄/HNO₃) or Friedel-Crafts reactions, may lead to decomposition or side reactions involving the benzylic chloride. For these reasons, electrophilic aromatic substitution is not a common strategy for the further functionalization of this particular molecule. It is often more synthetically viable to introduce the desired substituents onto the aromatic ring prior to the introduction of the chloromethyl and ester functionalities.

Metal-Mediated and Cross-Coupling Reactions

The presence of a benzylic chloride group makes this compound an excellent substrate for various metal-mediated and cross-coupling reactions, which provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

The C(sp³)-Cl bond of the chloromethyl group can be activated by palladium catalysts to participate in several types of cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the benzylic chloride with an organoboron compound (e.g., a boronic acid or ester). It is a highly effective method for forming diarylmethanes. While aryl chlorides can be challenging substrates, benzylic chlorides are more reactive. Various palladium catalysts, often employing N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, have been shown to efficiently catalyze the Suzuki coupling of benzyl (B1604629) chlorides with arylboronic acids under relatively mild conditions. researchgate.netrsc.orgacs.org This approach allows for the synthesis of a wide range of 5-arylmethyl-isophthalate derivatives.

| Arylboronic Acid | Palladium Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 95 | nih.gov |

| 4-Methoxyphenylboronic acid | trans-PdBr(N-Succ)(PPh₃)₂ | Cs₂CO₃ | Dioxane | 80 | 94 | acs.org |

| 4-Acetylphenylboronic acid | Pd(OAc)₂ / Indole-based NHC | K₂CO₃ | H₂O/Toluene | 80 | 92 | researchgate.net |

Sonogashira Coupling: This reaction involves the coupling of the benzylic chloride with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This method provides access to 5-(alkynylmethyl)isophthalate derivatives. Carbonylative Sonogashira coupling, which incorporates a molecule of carbon monoxide, is also possible and yields ynones. rsc.org Efficient protocols have been developed for the Sonogashira coupling of both activated and unactivated aryl chlorides, and these can be adapted for benzylic chlorides. organic-chemistry.orgnih.gov

| Alkyne | Palladium Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 70 | 85 | rsc.org |

| 1-Octyne | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 80 | 78 | organic-chemistry.org |

Reactions involving highly nucleophilic and basic organometallic reagents like Grignard (RMgX) and organolithium (RLi) compounds must consider the multiple electrophilic sites within this compound.

Reaction with Ester Groups: Both Grignard and organolithium reagents readily attack the carbonyl carbon of esters. byjus.com This reaction typically involves two equivalents of the organometallic reagent per ester group. The first equivalent adds to the carbonyl to form a tetrahedral intermediate, which then collapses to form a ketone. The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol upon acidic workup. masterorganicchemistry.comlibretexts.orglibretexts.org

Reaction with the Chloromethyl Group: The benzylic chloride is a good electrophile for Sₙ2-type reactions with strong nucleophiles like Grignard and organolithium reagents. This would result in the formation of a new carbon-carbon bond at the benzylic position, displacing the chloride ion.

Due to the high reactivity of these organometallic reagents, achieving chemoselectivity can be difficult. A reaction with this compound would likely result in a mixture of products from attack at the two ester groups and the chloromethyl site. To direct the reaction to a specific site, protection of the other functional groups would be necessary. For example, if functionalization at the benzylic position is desired, the ester groups could first be reduced to alcohols and then protected as silyl (B83357) ethers before reaction with an organometallic reagent.

Other Transition Metal Catalysis

Beyond the widely employed Suzuki, Heck, and Sonogashira reactions, the functionalization of this compound can be achieved through a variety of other transition metal-catalyzed cross-coupling reactions. These alternative methods provide access to a broader range of structural motifs by enabling the formation of carbon-heteroatom and carbon-carbon bonds that are otherwise challenging to construct. Research in this area has focused on leveraging different transition metals and ligand systems to enhance reaction efficiency, substrate scope, and functional group tolerance, particularly targeting the reactive benzylic chloride moiety.

One of the most significant alternative transformations is the Buchwald-Hartwig amination , a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds. This reaction facilitates the coupling of aryl or benzyl halides with a wide array of primary and secondary amines. While specific studies detailing the Buchwald-Hartwig amination of this compound are not extensively documented in readily available literature, the general principles of the reaction are highly applicable. The process typically involves a palladium precursor, such as Pd(OAc)₂, and a bulky, electron-rich phosphine ligand. The choice of ligand is critical to the success of the amination and has evolved through several "generations" to improve catalytic activity and expand the substrate scope.

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through oxidative addition of the palladium(0) complex to the carbon-chlorine bond of the substrate, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this intermediate yields the desired arylamine product and regenerates the active palladium(0) catalyst. The reaction is compatible with a variety of functional groups, making it a valuable tool in complex molecule synthesis.

Another important transition metal-catalyzed functionalization is cyanation , which introduces a nitrile group (–CN) onto the aromatic ring. This transformation is valuable as the nitrile can be readily converted into other functional groups such as carboxylic acids, amines, and amides. Palladium- and copper-based catalytic systems are commonly employed for the cyanation of aryl halides. For a substrate like this compound, a palladium-catalyzed cyanation would likely involve a Pd(0) source, a phosphine ligand, and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN).

Furthermore, transition metals like nickel and copper can also catalyze a range of cross-coupling reactions. Nickel catalysis, for instance, offers a cost-effective alternative to palladium and can sometimes provide complementary reactivity, particularly for the activation of less reactive C-Cl bonds. Copper-catalyzed reactions, such as the Ullmann condensation, have a long history in C-N and C-O bond formation, and modern advancements have led to milder and more general catalytic systems.

The following table summarizes potential transition metal-catalyzed reactions for the functionalization of this compound, based on established methodologies for similar benzylic chlorides.

| Reaction Type | Catalyst System (Example) | Coupling Partner | Potential Product Functional Group |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / XPhos | Primary/Secondary Amines | Substituted Benzylamine |

| Cyanation | Pd₂(dba)₃ / dppf | Zinc Cyanide | Benzyl Cyanide |

| Etherification | CuI / Phenanthroline | Alcohols/Phenols | Benzyl Ether |

| Thioetherification | Pd(OAc)₂ / BINAP | Thiols | Benzyl Thioether |

Strategic Applications in Advanced Organic and Material Synthesis

Building Block for Macromolecular Architectures

The distinct arrangement of functional groups in dimethyl 5-(chloromethyl)isophthalate makes it an exemplary monomer for the design and synthesis of a variety of macromolecules. The presence of both polymerizable ester functionalities and a reactive handle for post-polymerization modification or for initiating specific polymerization pathways allows for the creation of materials with tailored properties and complex topologies.

Dendrimer Synthesis and Divergent Growth Strategies

While direct research on the use of this compound in dendrimer synthesis is not extensively documented, its structure is highly amenable to the principles of divergent dendrimer growth. In a divergent synthesis, construction of the dendrimer begins from a multifunctional core and extends outwards. The chloromethyl group of this compound can be readily converted to other functional groups, such as an azide (B81097) or an amine, which can then serve as the reactive sites for the attachment of subsequent generations of branched monomers.

For instance, nucleophilic substitution of the chloride with sodium azide would yield dimethyl 5-(azidomethyl)isophthalate. This azide-functionalized core could then undergo a "click" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), with an alkyne-functionalized monomer to form the first-generation dendrimer. The ester groups on the periphery could then be hydrolyzed to carboxylic acids and subsequently activated for amidation with a branched diamine, exponentially increasing the number of terminal functional groups in a stepwise, generational growth. This approach allows for precise control over the size, shape, and surface functionality of the resulting dendrimers.

Polymer Chemistry and Monomer Design

The utility of isophthalate (B1238265) derivatives in polymer chemistry is well-established, and this compound serves as a valuable monomer for creating functional polyesters. A closely related analogue, dimethyl 5-(2-hydroxyethoxy)isophthalate, has been successfully employed as an AB2-type monomer for the synthesis of hyperbranched polyesters through melt condensation polymerization. hkbu.edu.hkcapes.gov.brdntb.gov.ua This AB2 monomer, where the hydroxyl group (A) can react with the two methyl ester groups (B), leads to the formation of highly branched polymer structures.

The study of hyperbranched polyesters derived from dimethyl 5-(2-hydroxyethoxy)isophthalate revealed key characteristics that can be extrapolated to polymers derived from its chloromethyl counterpart. For instance, the melt polymerization of the hydroxyethoxy derivative showed a plateau in number-average molecular weight (Mn) over time, while the weight-average molecular weight (Mw) continued to increase, a phenomenon attributed to intramolecular cyclization and ester interchange reactions. hkbu.edu.hkcapes.gov.brdntb.gov.ua

| Polymerization Parameter | Observation with Dimethyl 5-(2-hydroxyethoxy)isophthalate |

| Monomer Type | AB2 |

| Polymerization Method | Melt Condensation |

| Number-Average Molecular Weight (Mn) | Reaches a plateau value |

| Weight-Average Molecular Weight (Mw) | Continues to increase with time |

| Key Side Reactions | Intramolecular cyclization, Ester interchange |

| Resulting Polymer Architecture | Hyperbranched Polyester (B1180765) |

This table summarizes the findings from the melt condensation polymerization of dimethyl 5-(2-hydroxyethoxy)isophthalate, providing insights into the expected behavior of similar isophthalate-based monomers.

The chloromethyl group in this compound offers an additional layer of functionality. It can be used as a site for post-polymerization modification, allowing for the introduction of various functional groups onto the polyester backbone. This can be achieved through nucleophilic substitution reactions of the benzylic chloride. capes.gov.br For example, reaction with amines, thiols, or carboxylates can append new functionalities, leading to materials with tailored properties such as altered solubility, thermal stability, or chemical reactivity. Furthermore, the chloromethyl group can act as an initiator for certain types of polymerization, such as atom transfer radical polymerization (ATRP), to create graft copolymers with complex architectures.

Macrocycle and Supramolecular Assembly

Isophthalic acid and its derivatives are prominent building blocks in the field of supramolecular chemistry and macrocycle synthesis due to their bent geometry, which favors the formation of cyclic structures. The principles of self-assembly, driven by non-covalent interactions like hydrogen bonding, π-π stacking, and metal-ligand coordination, are often employed to construct intricate supramolecular architectures from such building blocks. nih.govmdpi.comnih.govbeilstein-journals.org

This compound can be envisioned as a precursor for functionalized macrocycles. The reactive chloromethyl group can be used to introduce specific recognition motifs or reactive sites onto a pre-formed macrocyclic scaffold. For example, a macrocycle could be synthesized via the condensation of a diamine with isophthaloyl dichloride derived from the hydrolysis of this compound. The pendant chloromethyl groups on the resulting macrocycle would then be available for further functionalization. This strategy allows for the creation of host molecules with tailored cavities and peripheral functionalities for applications in molecular recognition, sensing, and catalysis.

Precursor in Fine Chemical Synthesis

Beyond its role in macromolecular science, this compound is a valuable intermediate in the multi-step synthesis of complex organic molecules and fine chemicals. The reactivity of its chloromethyl group, coupled with the electronic properties of the isophthalate core, makes it a strategic starting material.

Design and Synthesis of Ligands for Catalysis

The development of novel ligands is crucial for advancing the field of homogeneous catalysis. The rigid backbone and the defined geometry of the isophthalate core make it an attractive scaffold for the synthesis of bidentate or pincer-type ligands. The chloromethyl group on this compound serves as a convenient handle to introduce coordinating atoms.

For instance, reaction with secondary phosphines or N-heterocyclic carbenes (NHCs) could lead to the formation of new phosphine (B1218219) or NHC-based ligands. The two ester groups could also be modified, for example, by reduction to alcohols followed by etherification or esterification with moieties containing donor atoms, to create multidentate ligands. These tailored ligands can then be complexed with various transition metals to generate catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations.

Intermediates in Organic Synthesis Towards Complex Molecules

The chloromethyl group of this compound is a key functional group that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a useful intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). nih.govnih.govmdpi.com Nucleophilic substitution reactions are a primary pathway for its transformation. capes.gov.brnih.govnih.gov

For example, the reaction with cyanide would yield a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a range of derivatives. The benzylic chloride can also undergo reactions such as the Friedel-Crafts alkylation to form new carbon-carbon bonds. The ester functionalities can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to acid chlorides, amides, or other derivatives, further expanding the synthetic possibilities. This versatility allows for the incorporation of the 5-(chloromethyl)isophthalate moiety into larger, more complex molecular frameworks with potential applications in medicinal chemistry and materials science.

Role in Heterocyclic Compound Synthesis

The inherent reactivity of the chloromethyl group, a benzylic halide, suggests that this compound could serve as an electrophile in cyclization reactions to form various heterocycles. The two dimethyl ester groups, while less reactive, can be envisioned to participate in or influence such transformations, for instance, through hydrolysis to the corresponding dicarboxylic acid followed by cyclization, or by directing the regioselectivity of reactions.

Oxygen and Sulfur Heterocycle Synthesis

The synthesis of oxygen and sulfur heterocycles from this compound would follow a similar logic, employing oxygen or sulfur nucleophiles.

For the formation of oxygen-containing heterocycles, a diol could be used as the nucleophile. For example, reaction with ethylene (B1197577) glycol under basic conditions could, in principle, lead to the formation of a crown ether-type macrocycle. Alternatively, intramolecular cyclization could be envisioned if one of the ester groups were hydrolyzed to a carboxylic acid and the chloromethyl group was converted to a hydroxymethyl group, which could then form a lactone.

The synthesis of sulfur-containing heterocycles would involve the use of sulfur-based nucleophiles. Reaction with sodium sulfide (B99878) (Na₂S) could potentially yield a sulfur-containing macrocycle through a double substitution reaction. Similarly, reaction with a dithiol, such as ethane-1,2-dithiol, could lead to the formation of a dithiacyclophane.

Table 2: Hypothetical Reactions for Oxygen and Sulfur Heterocycle Synthesis

| Reactant | Potential Product Class | Reaction Type | Notes |

| Diols (e.g., ethylene glycol) | Crown ether-type macrocycles | Williamson ether synthesis | Formation of a large ring containing ether linkages. |

| Sodium Sulfide (Na₂S) | Thiacyclophanes | Nucleophilic substitution | Potential for the formation of a sulfur-containing macrocycle. |

| Dithiols (e.g., ethane-1,2-dithiol) | Dithiacyclophanes | Nucleophilic substitution | Formation of a macrocycle containing two thioether linkages. |

As with the nitrogen heterocycles, the synthetic pathways described in Table 2 are speculative and are not supported by specific examples in the published literature for this compound. The lack of documented research in this specific area suggests that either this compound is not a preferred precursor for heterocyclic synthesis, or that such applications have not been extensively explored or reported.

Advanced Analytical and Spectroscopic Methodologies for Characterization

Chromatographic Separation and Purification Techniques

Chromatography is an indispensable tool for the separation of Dimethyl 5-(chloromethyl)isophthalate from reaction mixtures, starting materials, and byproducts. The choice of technique depends on the scale and purpose of the separation, from analytical quantification to bulk purification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying its presence in a mixture. A reverse-phase (RP-HPLC) method is typically developed for this purpose, separating compounds based on their hydrophobicity.

Method development involves optimizing several parameters to achieve good resolution, symmetric peak shape, and a reasonable run time. For a compound like this compound, a C18 column is a common choice for the stationary phase. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. sielc.com For mass spectrometry (MS) compatible methods, a volatile acid like formic acid is used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comsielc.com The detector is typically a UV spectrophotometer, set to a wavelength where the aromatic ring exhibits strong absorbance.

A typical HPLC method for a related compound, Dimethyl terephthalate, utilizes a mobile phase of acetonitrile and water with phosphoric acid, which is scalable and can be adapted for preparative separation. sielc.com

Table 1: Representative HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at ~230 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful technique for the analysis of phthalate (B1215562) esters. oup.comresearchgate.net Due to their relatively high boiling points, analysis of larger phthalates can be challenging, but for dimethyl esters, GC is highly suitable. oup.com The technique separates compounds based on their volatility and interaction with the stationary phase.

For this compound, analysis can be performed directly on a capillary column, such as a 5%-phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5). mdpi.com The instrument is typically equipped with a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification based on mass-to-charge ratio and fragmentation patterns. nih.govepa.gov In cases where related acidic impurities are present, a derivatization step, such as methylation using ethyl chloroformate, can be employed to convert them into more volatile esters prior to GC analysis. mdpi.com

Table 2: Typical GC-MS Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (~1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 70°C, ramp to 300°C |

| Detector | Mass Spectrometer (MS) |

| Injection Mode | Splitless |

Preparative Chromatography for Isolation

When a high-purity sample of this compound is required for use as an analytical standard, for further reactions, or for detailed spectroscopic studies, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical HPLC. sielc.comsielc.com

The goal is to isolate the compound of interest from impurities. The method developed at the analytical scale is adapted for a larger column with a greater amount of stationary phase. The sample is injected in larger quantities, and the fractions corresponding to the peak of the target compound are collected as they elute from the column. The collected fractions are then combined, and the solvent is removed, typically by rotary evaporation, to yield the purified compound. This approach is crucial for obtaining materials with purity levels often exceeding 99%.

Spectroscopic Characterization Techniques

Spectroscopy provides insight into the molecular structure of this compound, confirming the connectivity of atoms and identifying the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show four distinct signals. Based on the known spectrum of Dimethyl isophthalate (B1238265) chemicalbook.com and substituent effects, the aromatic protons at the C2, C4, and C6 positions would appear in the 8-9 ppm range. The two protons of the chloromethyl (-CH₂Cl) group would likely produce a singlet around 4.6-4.8 ppm. The six protons of the two equivalent methyl ester (-OCH₃) groups would yield a sharp singlet near 3.9 ppm. rsc.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this molecule, eight unique carbon signals are predicted. The carbonyl carbons of the ester groups are expected in the 165-166 ppm region. The aromatic carbons would appear between 130-145 ppm, with quaternary carbons having different intensities than protonated carbons. The carbon of the chloromethyl group is anticipated around 45 ppm, while the methyl ester carbons would be observed near 53 ppm. rsc.orgchemicalbook.comspectrabase.com

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the structure. COSY would show correlations between coupled protons, confirming their spatial relationships on the aromatic ring. HSQC would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic | H-2 | ~8.6 (s) | ~131 |

| Aromatic | H-4, H-6 | ~8.2 (s) | ~134 |

| Ester Carbonyl | - | - | ~165 |

| Aromatic Quaternary | C-1, C-3 | - | ~132 |

| Aromatic Quaternary | C-5 | - | ~141 |

| Chloromethyl | -CH₂Cl | ~4.7 (s) | ~45 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups within a molecule. These methods are complementary; IR spectroscopy measures absorption based on changes in the dipole moment, while Raman spectroscopy measures scattering based on changes in polarizability. northwestern.edu

For this compound, the key functional groups produce characteristic signals. The most prominent peak in the IR spectrum is typically the strong carbonyl (C=O) stretch from the ester groups, found around 1720-1730 cm⁻¹. chemicalbook.com The C-O single bond stretches of the ester will appear in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations from the aromatic ring and the methyl/methylene groups appear just below and just above 3000 cm⁻¹, respectively. The C-Cl stretch is expected in the 600-800 cm⁻¹ region and can sometimes be weak in the IR spectrum but more easily observed in the Raman spectrum. nih.gov The Raman spectrum of the parent compound, Dimethyl isophthalate, shows distinct peaks corresponding to these vibrations. chemicalbook.com

Table 4: Key Vibrational Frequencies for Functional Group Identification

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Ester C=O | Stretch | 1720 - 1730 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ester C-O | Stretch | 1100 - 1300 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula (C₁₁H₁₁ClO₄).

The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. For this compound, characteristic fragmentation pathways would be expected. These could include the loss of a methoxy group (-OCH₃), a chloromethyl group (-CH₂Cl), or a carboxyl group (-COOCH₃). The analysis of these fragment ions would help to confirm the connectivity of the atoms within the molecule.

Table 1: Hypothetical Mass Spectrometry Data for this compound

| Fragment Ion | Proposed Structure | m/z (calculated) |

| [M]+• | C₁₁H₁₁ClO₄+• | 242.03 |

| [M-OCH₃]+ | C₁₀H₈ClO₃+ | 211.01 |

| [M-CH₂Cl]+ | C₁₀H₉O₄+ | 193.05 |

| [M-COOCH₃]+ | C₉H₈ClO₂+ | 183.02 |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal Growth Techniques

To perform X-ray crystallography, a single, high-quality crystal of the compound is required. Several techniques can be employed to grow such crystals. For an organic compound like this compound, common methods include:

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble. Slow diffusion of the "anti-solvent" into the solution reduces the solubility and induces crystallization.

Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is crucial and is often determined empirically.

Crystallographic Data Analysis and Interpretation

Once a suitable crystal is obtained and X-ray diffraction data are collected, the data are processed to solve and refine the crystal structure. This process involves determining the unit cell dimensions, the space group, and the positions of all atoms within the unit cell.

The interpretation of the resulting crystal structure would reveal key structural features of this compound, such as the planarity of the benzene (B151609) ring, the orientation of the two methoxycarbonyl groups, and the conformation of the chloromethyl group. Intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the packing of the molecules in the crystal lattice would also be identified.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

| Volume (ų) | 1200 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.34 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For Dimethyl 5-(chloromethyl)isophthalate, the most reactive site for nucleophilic substitution is the chloromethyl group.

The nucleophilic substitution at the benzylic carbon of the chloromethyl group can proceed through two primary mechanisms: a unimolecular (SN1) or a bimolecular (SN2) pathway. Transition state analysis via quantum chemical calculations helps determine the most likely path by locating and characterizing the transition state (TS) structure for each mechanism.

SN1 Mechanism: This pathway involves a two-step reaction where the rate-determining step is the formation of a benzylic carbocation intermediate. The stability of this carbocation is paramount. For this compound, the benzene (B151609) ring is substituted with two electron-withdrawing carboxymethyl groups (-COOCH₃). These groups deactivate the ring towards electrophilic substitution and, crucially, would destabilize an adjacent positive charge on the benzylic carbon through an inductive effect. Therefore, the formation of the carbocation intermediate is expected to be energetically unfavorable.

SN2 Mechanism: This is a one-step concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride ion) departs. The reaction proceeds through a single pentacoordinate transition state. chemtube3d.com The π-system of the benzene ring can stabilize this transition state by overlapping with the p-orbitals of the reacting carbon. chemtube3d.com Given the destabilizing effect of the ester groups on a potential carbocation, the SN2 pathway is the more probable mechanism for nucleophilic substitution reactions.

Computational studies on substituted benzyl (B1604629) chlorides have shown a clear mechanistic shift depending on the electronic nature of the ring substituents. nih.govnih.gov Electron-donating groups favor the SN1 mechanism by stabilizing the carbocation, while electron-withdrawing groups favor the SN2 mechanism. nih.govnih.govncert.nic.in

| Substituent on Benzyl Chloride | Electronic Effect | Favored Mechanism | Relative Rate of Solvolysis |

|---|---|---|---|

| 4-Methoxy | Strongly Electron-Donating | SN1 (stepwise) nih.gov | Fast nih.gov |

| 4-Methyl | Electron-Donating | Mixed SN1/SN2 | Intermediate |

| Unsubstituted | Neutral | SN2 | Reference |

| 3,5-Dichloro | Strongly Electron-Withdrawing | SN2 (concerted) nih.gov | Slow nih.gov |

| 3,4-Dinitro | Very Strongly Electron-Withdrawing | SN2 | Very Slow nih.gov |

By calculating the energy of reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile provides the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur, and is directly related to the reaction rate constant (k) via the Arrhenius equation.

For this compound, a computed energy profile would likely show a high activation energy for the SN1 pathway due to the unstable carbocation intermediate. Conversely, the SN2 pathway would exhibit a single, lower-energy transition state.

Reaction kinetics can be modeled using these computed energy values. The Hammett equation, for instance, provides a framework for correlating reaction rates of substituted aromatic compounds. nih.gov For the solvolysis of substituted benzyl chlorides, the reaction constant (ρ) is negative, indicating that electron-donating groups accelerate the reaction by stabilizing a positive charge buildup in the transition state. nih.gov For this compound, the strong electron-withdrawing nature of the two ester groups would predict a significantly slower reaction rate compared to unsubstituted benzyl chloride.

Structure-Reactivity Relationship Predictions

Computational chemistry offers powerful tools to predict how the electronic structure of a molecule governs its reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain reactivity, focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. wikipedia.orglibretexts.org

HOMO: For an aromatic molecule like this compound, the HOMO is typically a π-orbital associated with the benzene ring. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). The electron-withdrawing ester groups lower the energy of the HOMO, making the molecule a weaker electron donor compared to benzene or toluene.

LUMO: The LUMO represents the molecule's ability to accept electrons (its electrophilicity). In this compound, the LUMO is expected to be a π-antibonding orbital of the aromatic system, but with a significant contribution from the σ-antibonding orbital of the C-Cl bond. This low-lying LUMO, localized significantly at the benzylic carbon, makes this site highly susceptible to attack by a nucleophile's HOMO. The energy gap between the HOMO and LUMO also indicates the chemical reactivity and stability of the molecule.

FMO theory thus confirms that the most probable reaction is a nucleophilic attack at the chloromethyl group. capes.gov.brimperial.ac.uk

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzene | -9.24 | 1.16 | 10.40 |

| Toluene | -8.82 | 1.15 | 9.97 |

| Benzyl Chloride | -9.37 | -0.41 | 8.96 |

| Dimethyl Isophthalate (B1238265) | -10.11 | -1.54 | 8.57 |

Note: These values are illustrative and depend on the level of theory and basis set used for calculation. The trend shows that electron-withdrawing groups (Cl, COOCH₃) lower the orbital energies.

Beyond FMO theory, various other computed descriptors can predict reactivity.

Atomic Charge Distribution: Calculations can reveal the partial charges on each atom. For this compound, the benzylic carbon attached to the chlorine atom would carry a significant partial positive charge, making it the primary electrophilic site. The carbonyl carbons of the ester groups would also be electrophilic, though less reactive towards substitution than the benzylic carbon.

Electrostatic Potential (ESP) Map: An ESP map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. The ESP map of this molecule would show a large positive potential around the hydrogen atoms of the chloromethyl group and its associated carbon, highlighting its electrophilicity.

Reactivity Indices: Modern density functional theory (DFT) provides a range of "reactivity descriptors" such as chemical potential, hardness, softness, and the Fukui function. These indices quantify and pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack, providing a more nuanced picture of reactivity than simple atomic charges. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

This compound is a flexible molecule due to several rotatable single bonds: the bonds connecting the ester groups and the chloromethyl group to the ring, and the C-O bonds within the ester functionalities.

Conformational Analysis: This involves identifying the stable conformers (rotamers) and the energy barriers for rotation between them. The orientation of the two methyl ester groups relative to the plane of the benzene ring is a key conformational feature. They can be oriented in-plane or out-of-plane, and their relative orientations (e.g., both pointing in the same direction or opposite directions) lead to different conformers with small energy differences. Quantum chemical calculations can determine the relative energies of these conformers to identify the most stable ground-state geometry.

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of a molecule over time, providing insight into its dynamic behavior and conformational flexibility at a given temperature. acs.org For this compound, an MD simulation could reveal the preferred orientations of the side chains in a solution or a polymer matrix. mdpi.comnih.gov Such simulations are crucial for understanding how the molecule interacts with its environment, for example, when it is used as a monomer in polymerization, where its conformational freedom can influence the properties of the resulting polymer. Studies on related phthalate (B1215562) esters have used MD to investigate their plasticizing effects, compatibility with polymers, and diffusion coefficients. mdpi.comnih.gov

| Simulation Finding | Relevance to this compound | Reference |

|---|---|---|

| Phthalate esters adopt a predominately flat orientation on clay surfaces. | Predicts how the molecule might adsorb onto surfaces or align in ordered media. | acs.org |

| Interaction energy with PVC is high due to polar functional groups. | Suggests strong interactions are possible when used as a comonomer or additive in polar polymers. | mdpi.comnih.gov |

| Diffusion of plasticizers depends on molecular size and interactions. | MD can be used to predict the mobility and potential for migration of the molecule in a material. | mdpi.comnih.gov |

| Radial distribution functions can identify specific intermolecular interactions like hydrogen bonding. | Could be used to model interactions with solvents or other molecules in a mixture. | nih.gov |

Conformational Preferences and Energy Minima

The conformational landscape of this compound is primarily determined by the rotational orientations of its three substituents: two methoxycarbonyl (-COOCH₃) groups at positions 1 and 3, and a chloromethyl (-CH₂Cl) group at position 5 of the benzene ring.

The orientation of the methoxycarbonyl groups relative to the benzene ring is a key factor. Computational studies on methyl benzoate (B1203000) have shown that the planar conformation, where the ester group lies in the same plane as the benzene ring, is generally preferred. rsc.org This preference is attributed to the favorable resonance interaction between the carbonyl group's π-system and the aromatic ring. However, the presence of substituents adjacent to the ester groups can introduce steric hindrance, forcing them out of planarity. In the case of this compound, the two methoxycarbonyl groups are in a meta relationship, which minimizes direct steric clash between them. Therefore, it is probable that both ester groups will favor a conformation that is close to planar with the benzene ring to maximize resonance stabilization.

There can be different arrangements for the two methyoxycarbonyl groups relative to each other. They can both be oriented in the same direction (syn) or in opposite directions (anti). Due to electrostatic repulsion between the partially negative oxygen atoms, the anti conformation is generally more stable.

The conformation of the chloromethyl group is also critical. For benzyl chloride, computational studies have indicated that the lowest energy conformation is one where the C-Cl bond is perpendicular to the plane of the benzene ring. rsc.org This arrangement minimizes steric interactions between the chlorine atom and the ortho-hydrogen atoms of the ring. A similar preference is expected for the chloromethyl group in this compound.

Based on these considerations, the global energy minimum for this compound is likely to feature both methoxycarbonyl groups in a nearly planar, anti orientation relative to each other, and the chloromethyl group with its C-Cl bond oriented perpendicularly to the benzene ring.

To illustrate the potential energy differences between various conformations, a hypothetical energy landscape is presented in the table below. These values are illustrative and based on general principles observed in related molecules.

| Conformation | Relative Energy (kcal/mol) | Key Features |

| Conformer A (Global Minimum) | 0.0 | Anti orientation of ester groups (near planar); Chloromethyl group perpendicular. |

| Conformer B | 1.5 - 2.5 | Syn orientation of ester groups (near planar); Chloromethyl group perpendicular. |

| Conformer C | > 3.0 | One or both ester groups significantly non-planar; Chloromethyl group perpendicular. |

| Conformer D | > 4.0 | Ester groups in anti or syn orientation; Chloromethyl group eclipsed with the ring. |

Solvent Effects on Molecular Conformation

The conformational equilibrium of a molecule can be significantly influenced by the surrounding solvent. nih.govcdnsciencepub.com The nature of the solvent, particularly its polarity, can alter the relative energies of different conformers. acs.orgnih.gov For this compound, solvent effects would primarily manifest in the orientation of the polar methoxycarbonyl and chloromethyl groups.

In nonpolar solvents, such as hexane (B92381) or carbon tetrachloride, intramolecular forces like steric hindrance and dipole-dipole interactions are dominant in determining the preferred conformation. Therefore, the gas-phase conformational preferences, as described in the previous section, are likely to be maintained.

The table below summarizes the expected qualitative effects of different solvent types on the conformational preferences of this compound.

| Solvent Type | Dielectric Constant | Expected Influence on Conformation |

| Nonpolar (e.g., Hexane) | Low | Minimal deviation from gas-phase preferences; anti conformer of esters strongly favored. |

| Polar Aprotic (e.g., Acetone) | Intermediate | Increased stabilization of more polar conformers; the relative energy of the syn ester conformer may decrease. |

| Polar Protic (e.g., Water) | High | Strong interactions with ester groups via hydrogen bonding; may lead to a higher population of non-planar ester conformations. |

Future Directions and Emerging Research Avenues

Novel Synthetic Applications and Derivatization Strategies

The presence of the highly reactive benzylic chloride in Dimethyl 5-(chloromethyl)isophthalate makes it an exceptionally valuable precursor for a wide array of derivatization strategies. The chloromethyl group serves as a key site for introducing diverse functionalities through nucleophilic substitution reactions. This opens up possibilities for creating a library of novel isophthalate-based monomers and intermediates.

Future research is anticipated to focus on exploiting this reactivity for the synthesis of tailor-made molecules. For instance, substitution of the chloride with various nucleophiles can yield a range of derivatives with specific properties.

Potential Derivatization Pathways:

| Nucleophile | Resulting Functional Group | Potential Application of Derivative |

| Amines | -CH₂-NR₂ | Introduction of basic sites, metal chelation, or further reaction handles. |

| Alcohols/Phenols | -CH₂-OR | Modification of solubility, introduction of liquid crystalline properties. |

| Thiols | -CH₂-SR | High refractive index materials, platforms for click chemistry. |

| Azides | -CH₂-N₃ | Precursor for triazoles via click chemistry, enabling modular synthesis. |

| Cyanide | -CH₂-CN | Precursor for carboxylic acids or amines after further transformation. |

These derivatization strategies can lead to the synthesis of complex molecules such as metallophthalocyanines, which have shown potential in applications like antioxidant and antibacterial agents. nih.gov The ability to introduce a wide range of functional groups allows for the fine-tuning of the electronic, optical, and solubility properties of the resulting molecules, making them suitable for various specialized applications.

Integration into Catalytic Cycles and Systems

While direct catalytic applications of this compound are not yet widely reported, its derivatives hold significant promise for the development of novel catalysts and catalytic systems. The isophthalate (B1238265) framework can serve as a scaffold to support and spatially arrange catalytic moieties.